N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide
Übersicht
Beschreibung
N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide, commonly known as TAK-659, is a small-molecule inhibitor that selectively targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor signaling pathway, which plays a vital role in the survival and proliferation of B-cells. TAK-659 has shown promising results in pre-clinical studies as a potential therapeutic agent for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
TAK-659 selectively binds to the active site of N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide, which prevents its phosphorylation and subsequent activation. This inhibition of this compound activity leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for B-cell survival and proliferation. By blocking these pathways, TAK-659 induces apoptosis in malignant B-cells and suppresses the activation of autoreactive B-cells in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in pre-clinical models of B-cell malignancies, including CLL and MCL. In these models, TAK-659 induces apoptosis in malignant B-cells and inhibits their proliferation. Additionally, TAK-659 has been shown to suppress the activation of autoreactive B-cells in pre-clinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 is its selectivity for N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide, which reduces the risk of off-target effects and toxicity. Additionally, TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, TAK-659 has some limitations for lab experiments, including its relatively low solubility and stability in aqueous solutions. These limitations can make it challenging to administer TAK-659 in pre-clinical studies and may require the use of specialized formulations or delivery methods.
Zukünftige Richtungen
There are several potential future directions for the research and development of TAK-659. One area of focus is the clinical development of TAK-659 as a therapeutic agent for B-cell malignancies and autoimmune diseases. Several clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in these indications. Another area of interest is the development of combination therapies that incorporate TAK-659 with other targeted agents or immunotherapies. Finally, further research is needed to better understand the mechanisms of resistance to N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide inhibitors, such as TAK-659, and to identify strategies to overcome this resistance.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in pre-clinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, TAK-659 has demonstrated potent anti-tumor activity by inhibiting N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide-mediated signaling pathways and inducing apoptosis in malignant B-cells. Additionally, TAK-659 has shown promising results in pre-clinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, by suppressing B-cell activation and autoantibody production.
Eigenschaften
IUPAC Name |
N-[2-[(4-tert-butylbenzoyl)amino]ethyl]pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-19(2,3)16-6-4-14(5-7-16)17(23)21-12-13-22-18(24)15-8-10-20-11-9-15/h4-11H,12-13H2,1-3H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATADIQRHUCNPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.